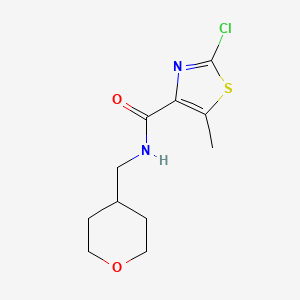![molecular formula C12H13N5O2S B10867719 2-methyl-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10867719.png)
2-methyl-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring substituted by a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization can yield the triazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenyl halide reacts with the triazole ring in the presence of a base.
Acetylation: The acetyl group can be introduced by reacting the triazole derivative with acetic anhydride or acetyl chloride under basic conditions.
Formation of the Benzohydrazide: The final step involves the reaction of the acetylated triazole derivative with benzohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the triazole ring or the phenyl group is substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole or phenyl derivatives.
Scientific Research Applications
2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can interact with enzymes and receptors, inhibiting their activity. This can lead to antimicrobial or anticancer effects.
Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis, protein synthesis, and cell signaling, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as fluconazole and itraconazole, are known for their antifungal activity.
Phenyl-1,2,4-Triazoles: Similar compounds include N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine, which has potential anticancer activity.
Uniqueness
2-Methyl-N’~1~-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives. Its ability to form coordination complexes with metals also adds to its versatility in materials science applications.
Properties
Molecular Formula |
C12H13N5O2S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
2-methyl-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide |
InChI |
InChI=1S/C12H13N5O2S/c1-8-4-2-3-5-9(8)11(19)16-15-10(18)6-20-12-13-7-14-17-12/h2-5,7H,6H2,1H3,(H,15,18)(H,16,19)(H,13,14,17) |
InChI Key |
YMJJTOKOQOWSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867641.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10867645.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10867648.png)
![2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867650.png)
![3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether](/img/structure/B10867657.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867660.png)
![N'-{[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10867665.png)


![methyl 4-[({[4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10867682.png)

![1-(difluoromethyl)-N,3,5-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10867699.png)
![N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B10867711.png)
![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10867715.png)
